3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
The compound 3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a triazolone core linked to a piperidine ring substituted with a 2-(methylthio)benzoyl group and an ortho-tolyl substituent. Crystallographic software like SHELXL and ORTEP-3, widely used for small-molecule refinement, may have been employed to resolve its three-dimensional conformation .
Properties
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-16-7-3-5-9-19(16)27-21(24-25-23(27)29)15-17-11-13-26(14-12-17)22(28)18-8-4-6-10-20(18)30-2/h3-10,17H,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNIDJIOUBMTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route often starts with the preparation of the piperidine intermediate, followed by the introduction of the benzoyl group and the triazole ring. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic hydrogenation, selective oxidation, and controlled crystallization.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms under basic conditions. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.
Medicine: Preliminary studies suggest its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique molecular structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the triazole ring may interact with metal ions in enzyme active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Compound A : 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Key Differences: The target compound replaces the 4-bromophenylacetyl group with a 2-(methylthio)benzoyl moiety. The ortho-tolyl substituent (o-tolyl) in the target compound introduces steric hindrance, which could affect binding affinity compared to the unsubstituted phenyl group in Compound A.
Compound B : 5-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Key Differences: The target compound’s 2-(methylthio)benzoyl group differs from Compound B’s phenoxyacetyl substituent. The sulfur atom in the methylthio group may engage in unique non-covalent interactions (e.g., sulfur-π or hydrogen bonding) absent in Compound B’s ether-linked substituent.
Pyrazolone and Thiazolidinone Analogs
Compound C : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Core Structure : Pyrazolone vs. triazolone.
- The benzothiazole moiety in Compound C may confer distinct electronic properties compared to the methylthio-benzoyl group in the target compound.
Compound D : (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Core Structure: Thiazolidinone vs. triazolone.
- Key Differences: The thioxo-thiazolidinone ring in Compound D may exhibit different tautomeric behavior compared to the triazolone system. The phenylethyl substituent in Compound D lacks the piperidine linkage present in the target compound, reducing conformational flexibility.
Thiazol-4(5H)-one Derivatives
Compound E : (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one
- Core Structure : Thiazol-4(5H)-one vs. triazol-5(4H)-one.
- Functional Implications: The methoxybenzylidene group in Compound E is electron-rich, whereas the methylthio-benzoyl group in the target compound may act as a mild electron donor via sulfur’s lone pairs.
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The piperidine ring in the target compound allows for conformational adaptability, which may enhance binding to dynamic protein targets compared to rigid analogs like Compound C .
- Electronic Effects : The methylthio group’s moderate electron-donating capacity could optimize interactions with catalytic residues in enzymes, contrasting with the electron-withdrawing bromine in Compound A .
Biological Activity
3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article compiles available research findings, synthesis methods, and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a triazole ring, a piperidine moiety, and a methylthio benzoyl group. Its structure can be depicted as follows:
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms. |
| Piperidine Moiety | A six-membered ring containing one nitrogen atom. |
| Methylthio Benzoyl Group | A benzoyl group with a methylthio substituent. |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization of appropriate precursors or hydrogenation of pyridine derivatives.
- Introduction of the Methylthio Benzoyl Group : Alkylation of the piperidine ring with 2-(methylthio)benzoyl chloride under basic conditions.
- Formation of the Triazole Moiety : The triazole ring can be synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacologically active compound.
The compound's biological effects are primarily mediated through interactions with specific molecular targets such as receptors and enzymes. The triazole ring can form hydrogen bonds with target proteins, while the hydrophobic interactions from the piperidine and benzoyl moieties can modulate protein activity.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties against various bacterial strains. A study demonstrated that similar triazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Triazole-containing compounds have shown promise in cancer therapy. In vitro studies indicated that this compound exhibited cytotoxic effects on human cancer cell lines by inducing apoptosis .
- Neuroprotective Effects : The piperidine moiety is often associated with neuroprotective properties. Research has suggested that similar compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Comparative Analysis
To contextualize the unique biological activities of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Biological Activity |
|---|---|
| 3-Acetyl-N-(piperidin-4-ylmethyl)benzamide | Moderate antimicrobial activity |
| 1-[1-(3-Methyl-benzoyl)-piperidin-4-yl]-3,4-dihydroquinolin-2-one | Anticancer properties |
| N-(2-(methylthio)benzyl)piperidine | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
